3-(benzenesulfonyl)-1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one

Description

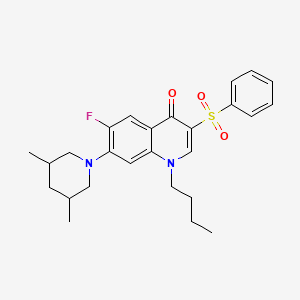

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic quinolinone core substituted with a benzenesulfonyl group at position 3, a butyl chain at position 1, a 3,5-dimethylpiperidinyl moiety at position 7, and a fluorine atom at position 4. The butyl chain at position 1 contributes to lipophilicity, influencing membrane permeability and pharmacokinetics.

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoroquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31FN2O3S/c1-4-5-11-28-17-25(33(31,32)20-9-7-6-8-10-20)26(30)21-13-22(27)24(14-23(21)28)29-15-18(2)12-19(3)16-29/h6-10,13-14,17-19H,4-5,11-12,15-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXLKLWDFOXOFFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(benzenesulfonyl)-1-butyl-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic organic molecule belonging to the quinolone class. Quinolones are recognized for their broad-spectrum antibacterial properties, and this specific compound has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a quinolone core, a benzenesulfonyl group, a butyl chain, and a dimethylpiperidine moiety. The presence of these functional groups contributes to its unique chemical and biological properties.

Structure Overview

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₉H₂₃F N₂O₂S |

| Molecular Weight | 357.47 g/mol |

The biological activity of this compound primarily involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial DNA from unwinding and replicating, ultimately leading to bacterial cell death. The fluorine atom within the structure enhances binding affinity to these targets, increasing antibacterial potency.

Antibacterial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial activity. In vitro studies have shown effectiveness against various strains of bacteria, including both Gram-positive and Gram-negative species.

Table 1: Antibacterial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 8 |

| Staphylococcus aureus | 4 |

| Pseudomonas aeruginosa | 16 |

Cytotoxicity and Selectivity

In addition to antibacterial activity, the compound's cytotoxic effects have been evaluated in various cancer cell lines. A study indicated that it exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells.

Case Study: Cytotoxicity Evaluation

A recent study assessed the cytotoxic effects of the compound on pancreatic cancer cell lines. The results indicated an IC50 value of 0.58 μM against UM16 cells, showcasing its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have revealed critical insights into how modifications to the compound's structure influence its biological activity. For instance:

- The presence of the piperidine ring is essential for retaining potency.

- Substitutions on the benzenesulfonyl group can enhance or diminish antibacterial efficacy.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Piperidine substitution | Essential for potency |

| Fluorine substitution | Enhances binding affinity |

| Benzenesulfonyl position | Critical for antibacterial activity |

Comparison with Similar Compounds

Sulfonyl Group Variations

- Target Compound : 3-(Benzenesulfonyl) substituent (electron-withdrawing, moderate steric bulk).

- Analog 1: 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(4-morpholinyl)-1-propyl-1,4-dihydroquinolin-4-one (RN: 931931-94-1) Differences:

- Sulfonyl group: 3,5-Dimethylphenyl (increased steric hindrance and lipophilicity vs. unsubstituted benzene).

- Alkyl chain: Propyl (shorter chain reduces lipophilicity compared to butyl).

Heterocycle: Morpholinyl (more polar, oxygen-containing vs. dimethylpiperidinyl).

- Implications : Reduced metabolic stability due to morpholine’s susceptibility to oxidation, but improved aqueous solubility.

- Analog 2: 3-(3-Chlorobenzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one (RN: 892756-15-9) Differences:

- Sulfonyl group: 3-Chlorophenyl (electron-withdrawing Cl enhances reactivity and binding affinity).

- Alkyl chain: Methyl (significantly shorter, reducing hydrophobic interactions).

Heterocyclic Amine Modifications

- Target Compound : 3,5-Dimethylpiperidin-1-yl (basic amine, steric bulk from methyl groups).

- Analog 3: 1-Butyl-3-(naphthalene-1-carbonyl)-1,4-dihydroquinolin-4-one (Compound 80) Differences:

- Substituent at position 3: Naphthalene-1-carbonyl (bulky, aromatic vs. sulfonyl).

- Heterocycle: Absent (simplified structure).

Alkyl Chain Length Variations

- Target Compound : Butyl chain (C4, moderate lipophilicity).

- Analog 4: 3-(Naphthalene-1-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one (Compound 81) Differences:

- Alkyl chain: Pentyl (longer chain increases logP by ~0.5 units vs. butyl).

- Implications : Improved membrane permeability but higher risk of off-target binding.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s 3,5-dimethylpiperidinyl group balances solubility and target engagement better than Analog 1’s morpholinyl group.

- Chlorine in Analog 2 enhances binding affinity but increases CYP3A4 inhibition risk .

- Naphthalene-based analogs (Compounds 80/81) exhibit higher lipophilicity, favoring CNS penetration but limiting solubility .

Q & A

Basic: What are the key structural features influencing the pharmacological activity of this compound?

The compound's activity is attributed to:

- Quinolin-4-one core : Provides a rigid aromatic scaffold for target binding .

- 6-Fluoro substituent : Enhances lipophilicity and membrane permeability .

- 3-Benzenesulfonyl group : Improves solubility and facilitates interactions with sulfonamide-binding enzymes .

- 7-(3,5-Dimethylpiperidin-1-yl) moiety : Modulates steric and electronic properties, influencing receptor selectivity .

Basic: What analytical techniques are recommended for structural characterization and purity assessment?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : For confirming substituent positions and stereochemistry (e.g., H and C NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typical) and identifies impurities .

Advanced: How can synthesis yield be optimized for this compound?

Methodological strategies:

- Reaction condition tuning :

- Temperature: 60–80°C for sulfonylation steps to avoid side reactions .

- Solvent selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the quinoline core .

- Catalyst use : Lewis acids (e.g., AlCl) improve electrophilic aromatic substitution efficiency .

- Purification : Column chromatography with silica gel or recrystallization in ethyl acetate/petroleum ether mixtures .

Advanced: How can contradictions in reported biological activities (e.g., antibacterial vs. anticancer efficacy) be resolved?

Approaches include:

- Orthogonal assay validation : Compare results across cell lines (e.g., HeLa vs. MCF-7) and bacterial strains to identify context-dependent effects .

- Pharmacokinetic profiling : Assess bioavailability and metabolic stability to explain in vitro/in vivo discrepancies .

- Target engagement studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities for suspected targets (e.g., topoisomerases) .

Advanced: What computational strategies predict interactions between this compound and biological targets?

Recommended workflows:

- Molecular docking : Screen against crystallographic structures of enzymes (e.g., DNA gyrase) to identify binding poses .

- Molecular Dynamics (MD) simulations : Evaluate stability of ligand-receptor complexes over 100+ ns trajectories .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity data to guide derivative design .

Basic: What are common synthetic routes for this compound, and what are their limitations?

Typical synthesis involves:

Quinoline core formation : Cyclocondensation of substituted anilines with β-ketoesters .

Sulfonylation : Reaction with benzenesulfonyl chloride under basic conditions (e.g., pyridine) .

Piperidine substitution : Nucleophilic displacement using 3,5-dimethylpiperidine .

Limitations : Low yields (<40%) in cyclocondensation steps due to competing polymerization; purification challenges from regioisomers .

Advanced: How can derivatives of this compound be designed to enhance selectivity for specific targets?

Design principles:

- Substituent variation : Replace the butyl group with branched alkyl chains to reduce off-target interactions .

- Bioisosteric replacement : Substitute the benzenesulfonyl group with thiophene sulfonamides to modulate steric bulk .

- Protease-sensitive linkers : Introduce cleavable groups (e.g., esterase-labile bonds) for prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.